trans-1,2-Dichlorocyclohexane chemical properties
trans-1,2-Dichlorocyclohexane chemical properties
An In-depth Technical Guide to the Chemical Properties of trans-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of trans-1,2-dichlorocyclohexane, a halogenated hydrocarbon with significant applications as an intermediate in organic synthesis.[1] We will delve into its core chemical properties, focusing on the stereochemical nuances that govern its reactivity, spectroscopic signature, and practical handling. The content is structured to provide not just factual data, but also the mechanistic reasoning behind its behavior, offering field-proven insights for laboratory applications.
trans-1,2-Dichlorocyclohexane is an organic compound featuring a cyclohexane ring substituted with two chlorine atoms on adjacent carbons (C1 and C2) in a trans configuration.[1] This stereochemical arrangement, where the substituents are on opposite sides of the ring, is fundamental to its chemical properties and dictates its three-dimensional structure.[2]
The molecule's molecular formula is C₆H₁₀Cl₂ and it has a molecular weight of approximately 153.05 g/mol .[3][4]
Chair Conformations: The Diaxial vs. Diequatorial Equilibrium
The cyclohexane ring is not planar; it predominantly exists in a puckered "chair" conformation to minimize angular and torsional strain. For a trans-1,2-disubstituted cyclohexane, this results in a dynamic equilibrium between two distinct chair conformers: one where both chlorine atoms occupy equatorial positions (diequatorial) and another where they both occupy axial positions (diaxial).[5][6]
The diequatorial conformer is significantly more stable and, therefore, the predominant form at equilibrium.[5][7] This stability arises from the minimization of steric hindrance.[1] In the diaxial conformation, the axial chlorine atoms experience significant steric repulsion from the two other axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions).[7] The equatorial positions are less sterically crowded, making the diequatorial arrangement energetically favorable.[7] This conformational preference is a critical factor influencing the molecule's reactivity.
Physical and Spectroscopic Properties
trans-1,2-Dichlorocyclohexane is a clear, colorless to pale yellow liquid at room temperature.[3] It is characterized by low volatility and is more soluble in organic solvents than in water.[1]
Physical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂ | [1][3] |
| Molecular Weight | 153.05 g/mol | [4][8] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 193-194 °C | [9] |
| Melting Point | -6.1 °C | [9] |
| Density | 1.164 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4917 | [9] |
| Flash Point | 66 °C |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of trans-1,2-dichlorocyclohexane.
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¹H NMR Spectroscopy : In a solvent like CDCl₃, the proton NMR spectrum would show complex multiplets for the methine protons (CH-Cl) and the methylene protons (-CH₂-) of the cyclohexane ring. The precise chemical shifts and coupling constants are dependent on whether the proton is axial or equatorial.[9]
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides clearer signals. In CDCl₃, distinct peaks are observed for the carbon atoms bonded to chlorine and the other methylene carbons in the ring.[9][10]
-
Infrared (IR) Spectroscopy : The IR spectrum, typically run as a liquid film, will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).[9]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern for two chlorine atoms, which will result in a characteristic M, M+2, and M+4 peak ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.[8]
Synthesis and Chemical Reactivity
The synthesis of 1,2-dichlorocyclohexanes often involves the chlorination of cyclohexene. However, achieving high stereoselectivity for the trans isomer over the cis isomer requires careful selection of reagents and conditions. For instance, one documented method involves the reaction of cyclohexene with benzenesulphonyl chloride under Friedel-Crafts conditions to yield trans-1,2-dichlorocyclohexane.[11] Conversely, syntheses targeting the cis isomer often proceed through a cyclohexene oxide intermediate to control the stereochemistry.[12][13]
The reactivity of trans-1,2-dichlorocyclohexane is dominated by elimination and substitution pathways, both of which are profoundly influenced by the conformational equilibrium discussed earlier.
E2 Elimination Reaction
The bimolecular elimination (E2) reaction is a cornerstone of this molecule's reactivity. The mechanism has a strict stereochemical requirement: the beta-proton and the leaving group (chlorine) must be in an anti-periplanar (180°) arrangement for the reaction to proceed.[14][15]
For a cyclohexane ring, this anti-periplanar geometry can only be achieved when both the hydrogen and the leaving group are in axial positions.[14][15] This has a critical consequence for trans-1,2-dichlorocyclohexane: the E2 elimination must proceed through the less stable diaxial conformer. The energy barrier to achieve this conformation means that the overall rate of E2 elimination for the trans isomer can be significantly slower than for its cis counterpart (where an axial chlorine and an adjacent axial hydrogen can be more readily achieved in a stable conformation).[14][16]
Nucleophilic Substitution (SN2)
Nucleophilic substitution reactions are also possible but are subject to similar steric and conformational constraints. The SN2 mechanism requires a backside attack by the nucleophile, which is sterically favored when the leaving group is in an axial position. Attack at an equatorial C-Cl bond is hindered by the ring itself. Therefore, like the E2 reaction, efficient SN2 reactions on this substrate also benefit from the molecule adopting the less stable diaxial conformation.
Safety and Handling
As a chemical intermediate, proper handling of trans-1,2-dichlorocyclohexane is imperative. It is classified as a hazardous substance.
-
GHS Hazard Classification : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Precautionary Measures : Standard laboratory safety protocols should be strictly followed.
-
Prevention : Avoid breathing vapors and ensure use in a well-ventilated area or outdoors.[3] Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[3]
-
Response : In case of skin contact, wash with plenty of water. If skin or eye irritation persists, seek medical attention.[3] If inhaled, move the person to fresh air.[3]
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[3]
-
Experimental Protocol: Base-Mediated E2 Elimination
This protocol provides a representative workflow for the elimination of HCl from trans-1,2-dichlorocyclohexane. The choice of a strong, sterically hindered base like potassium tert-butoxide (KOtBu) favors the E2 pathway over competing SN2 reactions.
Objective: To synthesize 3-chlorocyclohexene via E2 elimination.
Methodology:
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen to ensure an inert atmosphere, which is critical as the alkoxide base is moisture-sensitive.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) (20 mL) to the flask, followed by potassium tert-butoxide (1.2 equivalents). Stir the mixture to form a solution/slurry. THF is a suitable aprotic solvent that can dissolve both the substrate and the base.
-
Substrate Introduction: Dissolve trans-1,2-dichlorocyclohexane (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirring base solution at 0 °C (ice bath). The slow, cooled addition helps to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes the excess strong base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. The organic product will preferentially dissolve in the ether layer. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude product can be purified by fractional distillation or column chromatography to yield pure 3-chlorocyclohexene. Characterization of the final product should be performed using NMR and IR spectroscopy.
References
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Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. Retrieved January 29, 2026, from [Link]
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Draw trans-1,2-dichlorocyclohexane in chair conformation, and explain why both groups must be axial or both equatorial. (n.d.). Study.com. Retrieved January 29, 2026, from [Link]
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trans-1,2-Dichlorocyclohexane from the interaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminium chloride. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved January 29, 2026, from [Link]
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4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
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1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Cyclohexane, 1,2-dichloro-, cis - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]
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11.9: The E2 Reaction and Cyclohexane Conformation. (2022, September 24). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
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Substituted Cyclohexane Conformations. (n.d.). Michigan State University Department of Chemistry. Retrieved January 29, 2026, from [Link]
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Trans-1,2-dichlorocyclohexane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 29, 2026, from [Link]
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A ONE-STEP CONVERSION OF CYCLOHEXENE OXIDE INTO cis-1,2-DICHLOROCYCLOHEXANE. (n.d.). Canadian Science Publishing. Retrieved January 29, 2026, from [Link]
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Cyclohexane, 1,2-dichloro-, trans- | C6H10Cl2 | CID 12437603 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. (2025, December 1). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
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8.19: 8-4 The E2 Reaction and Cyclohexane Conformation. (2019, June 5). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
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